REACTION_CXSMILES
|
[Na].O(CCBr)C1C=CC=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:19]2[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][CH2:27][N:28]3[C:32](=[O:33])[N:31]([CH2:34][CH2:35][O:36][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)[C:30]([CH2:43][CH3:44])=[N:29]3)[CH2:21][CH2:20]2)[CH:16]=[CH:17][CH:18]=1>C1(C)C(C)=CC=CC=1>[ClH:12].[Cl:12][C:13]1[CH:14]=[C:15]([N:19]2[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][CH2:27][N:28]3[C:32](=[O:33])[N:31]([CH2:34][CH2:35][O:36][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)[C:30]([CH2:43][CH3:44])=[N:29]3)[CH2:23][CH2:24]2)[CH:16]=[CH:17][CH:18]=1 |f:4.5,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1CCN(CC1)CCCN1N=C(N(C1=O)CCOC1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
with stirring for a 64 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed
|
Type
|
FILTRATION
|
Details
|
period and the hot reaction mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure and residual material
|
Type
|
CUSTOM
|
Details
|
Insolubles are collected
|
Type
|
CONCENTRATION
|
Details
|
the ether filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 22.9 g
|
Type
|
CUSTOM
|
Details
|
Purification of the product
|
Type
|
CUSTOM
|
Details
|
with ethanolic hydrogen chloride, and crystallization
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1)N1CCN(CC1)CCCN1N=C(N(C1=O)CCOC1=CC=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
YIELD: PERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |